molecular formula C17H19N3O2S B2482100 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-20-2

5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2482100
CAS No.: 392239-20-2
M. Wt: 329.42
InChI Key: AZNFHCHDSOHRHE-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation and Docking Studies

Research conducted by Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis and characterization of thiophene derivatives, focusing on their antimicrobial evaluation and molecular docking studies. These compounds, synthesized through a series of reactions starting from thiophene-2-carboxamide derivatives, were assessed for their biological activity, demonstrating potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Pharmacological Activities

Another study by Amr et al. (2010) synthesized a series of thiophene derivatives from 2-amino-tetrahydrobenzo[b]thiophene-3-carboxamide, which were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant pharmacological activities, suggesting their potential in developing new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Heterocyclic Synthesis Applications

Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) reported on the use of thiophenylhydrazonoacetates in heterocyclic synthesis, including the synthesis of compounds from thiophene-3-carboxamide derivatives. This work demonstrates the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds, highlighting their significance in medicinal chemistry and drug design (Mohareb et al., 2004).

Photodecomposition Studies

The study of photodecomposition of tetrazole-thiones to carbodiimides by Alawode, Robinson, and Rayat (2011) provides insights into the clean photodecomposition process of thiophene derivatives. This research has implications for industrial, agricultural, and medicinal applications, showing the potential of thiophene derivatives in various domains (Alawode, Robinson, & Rayat, 2011).

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene derivatives continue to be a subject of intensive study due to their wide range of applications and potential biological effects . Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds.

Properties

IUPAC Name

5-methyl-2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-7-8-13-12(9-10)14(15(18)21)16(23-13)20-17(22)19-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNFHCHDSOHRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.